![molecular formula C23H23N3O4S2 B2740149 N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide CAS No. 868377-28-0](/img/structure/B2740149.png)
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
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Description
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
Selective Serotonin Receptor Agonists : Compounds similar to N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide have been explored for their effects on gastrointestinal motility, indicating potential as selective serotonin 4 (5-HT4) receptor agonists. These compounds have shown to accelerate gastric emptying and increase defecation frequency, suggesting their utility as novel prokinetic agents with reduced side effects due to minimal interaction with 5-HT3 and dopamine D2 receptors (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Antimicrobial Studies
Antimicrobial Activity : Research into benzothiazole derivatives, including structures analogous to the compound , has demonstrated significant antibacterial activity. These studies highlight the potential of such compounds in developing new antimicrobial agents (Patel & Agravat, 2009).
Cancer Research Applications
Sigma Receptor Scintigraphy : Compounds with a structure related to N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide have been studied for their ability to target sigma receptors, which are overexpressed in certain types of cancer cells, including breast cancer. This application suggests a role in diagnosing and potentially treating cancers by visualizing tumor accumulation in vivo (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Anticonvulsant and Sedative Effects
Benzodiazepine Receptor Agonists : Derivatives with similarities to the target compound have been evaluated for their anticonvulsant and sedative properties, acting as agonists at benzodiazepine receptors. This research underlines the potential of such compounds in treating neurological disorders without impairing learning and memory, indicating a promising direction for future pharmaceutical development (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
properties
IUPAC Name |
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-3-14-26-21-19(30-2)8-7-9-20(21)31-23(26)24-22(27)17-10-12-18(13-11-17)32(28,29)25-15-5-4-6-16-25/h1,7-13H,4-6,14-16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICPUYOBRFLYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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